N-(3-acetylphenyl)-4-nitrobenzamide chemical structure and properties
N-(3-acetylphenyl)-4-nitrobenzamide chemical structure and properties
Technical Profile: N-(3-acetylphenyl)-4-nitrobenzamide
Part 1: Executive Summary
N-(3-acetylphenyl)-4-nitrobenzamide is a diaryl amide (benzanilide) derivative characterized by an electron-withdrawing nitro group on the benzoyl ring and an acetyl group on the aniline ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors , antitubercular agents , and NF-
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Chemical Class : Nitrobenzanilide / Diaryl Amide
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Primary Application : Pharmacophore scaffold construction; precursor to 4-aminobenzamide derivatives.
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Molecular Formula :
[1] -
Molecular Weight : 284.27 g/mol
Part 2: Chemical Structure & Physiochemical Properties
The molecule features a central amide bond linking a para-nitrophenyl ring and a meta-acetylphenyl ring. The meta-positioning of the acetyl group prevents steric clash with the amide oxygen, maintaining a relatively planar conformation favorable for
Table 1: Physiochemical Specifications
| Property | Value | Notes |
| IUPAC Name | N-(3-acetylphenyl)-4-nitrobenzamide | |
| Molecular Weight | 284.27 g/mol | |
| CAS Number | Not widely indexed | Treat as Library Compound |
| Appearance | Pale yellow to off-white solid | Nitro group chromophore |
| Melting Point | 198–202 °C (Predicted) | High crystallinity due to H-bonding |
| Solubility | DMSO, DMF, hot Ethanol | Poor in water/hexane |
| LogP (Predicted) | 2.65 ± 0.4 | Lipophilic scaffold |
| H-Bond Donors | 1 (Amide NH) | |
| H-Bond Acceptors | 4 (Nitro O's, Ketone O, Amide O) |
Structural Visualization
The following diagram illustrates the connectivity and key functional zones of the molecule.
Figure 1: Functional connectivity of N-(3-acetylphenyl)-4-nitrobenzamide.
Part 3: Synthesis & Reaction Mechanisms
The synthesis follows a classical Schotten-Baumann reaction or anhydrous nucleophilic acyl substitution. The electron-deficient nature of 4-nitrobenzoyl chloride makes it highly reactive, while the 3-aminoacetophenone is a moderately nucleophilic aniline.
Mechanism of Action
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Nucleophilic Attack : The lone pair of the aniline nitrogen attacks the carbonyl carbon of the acid chloride.
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Tetrahedral Intermediate : Formation of a transient tetrahedral alkoxide.
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Elimination : Collapse of the intermediate expels the chloride ion.
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Deprotonation : The base (Pyridine/TEA) neutralizes the HCl byproduct, driving the equilibrium forward.
Experimental Protocol
Reagents:
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3-Aminoacetophenone (1.0 eq)
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4-Nitrobenzoyl chloride (1.1 eq)
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Triethylamine (TEA) or Pyridine (1.5 eq)
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Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Methodology:
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Preparation : Dissolve 3-aminoacetophenone (135 mg, 1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under nitrogen atmosphere.
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Base Addition : Add Triethylamine (0.21 mL, 1.5 mmol) and cool the mixture to 0°C using an ice bath.
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Acylation : Dropwise add a solution of 4-nitrobenzoyl chloride (204 mg, 1.1 mmol) in DCM (2 mL).
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Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).
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Work-up :
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Dilute with DCM (20 mL).
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Wash successively with 1M HCl (to remove unreacted amine/pyridine), sat.
(to remove acid), and brine. -
Dry over anhydrous
and concentrate in vacuo.
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Purification : Recrystallize from Ethanol or purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow for N-(3-acetylphenyl)-4-nitrobenzamide.
Part 4: Spectral Characterization
Validation of the structure is achieved through NMR and IR spectroscopy. The distinct chemical environments of the protons provide a clear fingerprint.
Table 2: Expected Spectral Data ( H NMR in DMSO- )
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Amide NH | 10.60 – 10.80 | Singlet (s) | 1H | Acidic Amide Proton |
| Nitro-Ar | 8.35 – 8.40 | Doublet (d, J=8.8Hz) | 2H | H3/H5 of Benzoyl Ring |
| Nitro-Ar | 8.15 – 8.20 | Doublet (d, J=8.8Hz) | 2H | H2/H6 of Benzoyl Ring |
| Aniline-Ar | 8.25 | Singlet (s) | 1H | H2 of Acetylphenyl (between substituents) |
| Aniline-Ar | 7.95 – 8.00 | Multiplet (m) | 1H | H4 of Acetylphenyl |
| Aniline-Ar | 7.70 – 7.75 | Multiplet (m) | 1H | H6 of Acetylphenyl |
| Aniline-Ar | 7.50 – 7.55 | Triplet (t) | 1H | H5 of Acetylphenyl |
| Acetyl-CH3 | 2.58 – 2.62 | Singlet (s) | 3H | Methyl Ketone |
IR Spectroscopy (KBr,
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3300 : N-H stretch (Amide)
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1680 : C=O stretch (Ketone)
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1655 : C=O stretch (Amide I)
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1525 & 1345 : N-O stretch (Nitro, asymmetric & symmetric)
Part 5: Biological & Pharmacological Context[6]
While specific clinical data for this exact molecule is limited, the nitrobenzanilide scaffold is a well-documented pharmacophore in drug discovery.
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Antitubercular Activity :
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Benzanilides are structural analogues of InhA inhibitors . The nitro group is often a "warhead" that can be bioreduced by mycobacterial enzymes (e.g., Ddn) to reactive nitroso species, which then covalently inhibit essential enzymes.
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Reference Logic: Similar to PA-824 and other nitroimidazole mechanisms, nitrobenzamides are screened for latent TB activity.
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Kinase Inhibition :
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The amide linker mimics the ATP-binding hinge region interactions. The 3-acetyl group provides a vector for further derivatization (e.g., condensation with hydrazines or amines) to access deep hydrophobic pockets in kinases like Bcr-Abl or EGFR .
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Synthetic Utility (Reduction) :
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The primary value of this compound is often as a precursor. Reduction of the nitro group (using
/Pd-C or ) yields N-(3-acetylphenyl)-4-aminobenzamide . -
The amino group can then be coupled with heterocycles to form complex competitive inhibitors.
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References
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PubChem . 4-Nitrobenzamide Compound Summary. National Library of Medicine.[2] Available at: [Link]
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Organic Syntheses . p-Nitrobenzoyl Chloride Synthesis. Org. Synth. 1922, 2,[3] 53. Available at: [Link]
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MDPI . Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank 2024. Available at: [Link]
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NIST WebBook . Acetamide, N-(4-nitrophenyl)- Data. Available at: [Link]
